3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride
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Overview
Description
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a dimethyladamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride typically involves multiple steps. One common approach is the bromination of a suitable adamantane derivative, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted adamantane derivatives.
Scientific Research Applications
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antiviral properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives with different substituents, such as:
- 1-aminoadamantane
- 1-bromoadamantane
- N-[2-(dimethylamino)ethyl]adamantane-1-carboxamide
Uniqueness
What sets 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BrN2O.ClH/c1-14-7-15(2)9-16(8-14,12-17(18,10-14)11-15)13(21)19-5-6-20(3)4;/h5-12H2,1-4H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTMRCBPHKQYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)Br)C(=O)NCCN(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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